Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate
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Overview
Description
The compound seems to be a derivative of hexahydrocyclopenta[c]pyrrole . The tert-butyl group is a common moiety in chemical transformations, and it has implications in biosynthetic and biodegradation pathways .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the hexahydrocyclopenta[c]pyrrole core .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations .Physical and Chemical Properties Analysis
The compound is likely to be an oil at room temperature . Its exact physical and chemical properties would depend on its precise molecular structure.Scientific Research Applications
Efficient Synthesis
Hexahydrocyclopentapyrrolone derivatives, including Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate, are significant in pharmacological activities. A study by Bahekar et al. (2017) demonstrated an efficient and scalable synthesis process for this compound, highlighting its commercial viability and cost-effectiveness in the production of pharmacologically important intermediates (Bahekar et al., 2017).
Molecular Structure Analysis
Moriguchi et al. (2014) synthesized a compound related to this compound and analyzed its molecular structure. They used techniques like NMR spectroscopy and X-ray diffraction to determine the structure, which included a lactone moiety and a piperidine ring, providing insights into the molecular composition of similar compounds (Moriguchi et al., 2014).
Organocatalyzed Synthesis
Hozjan et al. (2023) reported on the organocatalyzed synthesis of a closely related compound, offering insights into alternative synthesis methods. They emphasized the use of bifunctional noncovalent organocatalysts, contributing to the understanding of synthesizing similar pyrrole derivatives (Hozjan et al., 2023).
Acid-Induced Conversion
Sheng et al. (2015) explored the acid-induced conversion of a related compound containing a proline-like moiety. This study contributes to the understanding of the chemical behavior of such compounds under different conditions, particularly focusing on the stability of bicyclic lactams and lactones (Sheng et al., 2015).
Photocyclodimerization Studies
Kopf et al. (1998) investigated the photocyclodimerization of a similar tert-butyl pyrrole derivative. The study provided insights into the molecular behavior of these compounds under irradiation, contributing to the understanding of their photoreactivity (Kopf et al., 1998).
Reactivity with Singlet Oxygen
Wasserman et al. (2004) studied the reactivity of a tert-butyl ester of pyrrole carboxylic acid with singlet oxygen. This work is relevant as it demonstrates the potential pathways and products that can arise from the interaction of singlet oxygen with pyrrole derivatives, which is significant for understanding the chemical properties of this compound (Wasserman et al., 2004).
Hydrolysis and Reactivity
Hill et al. (2009) focused on the reactivity of a tert-butyl pyrrole derivative, exploring its behavior under different conditions. Such studies are crucial in understanding the reactivity and potential applications of this compound in various chemical reactions (Hill et al., 2009).
Synthesis Optimization
Nishio et al. (2011) presented optimization details for the synthesis of a compound similar to this compound. Their work contributes to the efficiency and scalability of synthesizing such compounds, which is vital for their practical application in scientific research (Nishio et al., 2011).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how “Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate” interacts with its targets and exerts its effects.
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-8,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVLJEBUNGKANQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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